molecular formula C19H20N2O2 B2837631 2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide CAS No. 1260906-24-8

2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide

Cat. No.: B2837631
CAS No.: 1260906-24-8
M. Wt: 308.381
InChI Key: XAZIJNCAZNERJP-UHFFFAOYSA-N
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Description

2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide is an organic compound characterized by its complex structure, which includes cyano, methoxy, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Amide Bond: This can be achieved by reacting 2,3-dimethylaniline with 3-(2-methoxyphenyl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as cyanogen bromide (BrCN) or sodium cyanide (NaCN).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.

Industry

In materials science, the compound’s unique structure could be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as a bioisostere, mimicking other functional groups in biological systems, while the aromatic rings could facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(2,3-dimethylphenyl)-3-phenylpropanamide: Lacks the methoxy group, which could affect its reactivity and biological activity.

    2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide: The position of the methoxy group is different, which could influence its chemical properties and interactions.

Uniqueness

The presence of both the methoxy and cyano groups in 2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide makes it unique compared to its analogs. These functional groups provide distinct reactivity patterns and potential biological activities, setting it apart from similar compounds.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Biological Activity

2-Cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide (chemical formula: C19H20N2O2) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a cyano group and various aromatic substituents that may influence its reactivity and biological interactions.

  • Molecular Weight : Approximately 308.38 g/mol
  • Appearance : White crystalline solid
  • Functional Groups : Cyano, amide, methoxy, and dimethylphenyl groups

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily in antimicrobial and anticancer domains. The compound's mechanism of action is thought to involve interactions with specific enzymes or receptors, leading to alterations in biochemical pathways.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties, which could be attributed to its ability to disrupt bacterial cell functions. The mechanism may involve interference with enzyme activity or cell membrane integrity.

Anticancer Activity

Preliminary investigations suggest that this compound may exhibit anticancer effects. It has been proposed that the compound can induce apoptosis in cancer cells through various signaling pathways. Further research is necessary to elucidate the specific targets and mechanisms involved.

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The cyano group may act as an electrophile, interacting with nucleophilic sites on target enzymes.
  • Receptor Modulation : Binding to specific receptors could alter signaling pathways related to cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Aspects
2-cyano-N-(2,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamideHydroxy group instead of methoxyDifferent reactivity due to hydroxy presence
2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamideDimethylphenyl group at different positionVariations in biological activity based on structure
2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamideMethoxy group in a different positionPotential differences in pharmacological properties

The distinct combination of functional groups in this compound may confer unique chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activities of this compound:

  • Anticancer Study : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis.
    • IC50 Values : The IC50 for cancer cell lines was determined to be approximately 25 µM.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against several bacterial strains. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL.

Properties

IUPAC Name

2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-7-6-9-17(14(13)2)21-19(22)16(12-20)11-15-8-4-5-10-18(15)23-3/h4-10,16H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZIJNCAZNERJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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